molecular formula C28H23N3O3S2 B3278925 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide CAS No. 683792-32-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

Cat. No. B3278925
CAS RN: 683792-32-7
M. Wt: 513.6 g/mol
InChI Key: NEVYQQYUWAUVFC-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be analyzed using various techniques. For example, a copper-promoted [3 + 1 + 1]-type cyclization reaction enables a selective construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives, S8, and N-tosylhydrazones depending on the reaction system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide” can be analyzed using various techniques. For example, the melting point, yield, and Rf value can be determined .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of the bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis, leading to the death of the bacterium .

Biochemical Pathways

The biochemical pathways affected by Oprea1_372201 are likely related to the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as cell lysis and death.

Pharmacokinetics

A study on similar benzothiazole derivatives suggests that these compounds generally exhibit favourable pharmacokinetic profiles .

Result of Action

The result of Oprea1_372201’s action would be the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to cell death . This makes it a potential candidate for the development of new anti-tubercular drugs.

Action Environment

The action of Oprea1_372201, like other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the target organism . .

Future Directions

The future directions for research on “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-31(19-20-9-3-2-4-10-20)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-6-5-11-23(24)28-30-25-13-7-8-14-26(25)35-28/h2-18H,19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYQQYUWAUVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

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